molecular formula C27H34N8O5S B14110720 (S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate

(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate

Cat. No.: B14110720
M. Wt: 582.7 g/mol
InChI Key: FTDGQNNMNHLPJW-KRWDZBQOSA-N
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Description

(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including piperazine, morpholine, and pyrimidine rings, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, such as 2-acetamidopyrimidine and 4-morpholinothieno[3,2-d]pyrimidine, followed by their coupling with piperazine derivatives. The final step involves the acetylation of the resulting compound to form the acetate ester.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow chemistry, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology

In biological research, this compound may serve as a tool for studying the interactions between small molecules and biological targets. Its multiple functional groups enable it to bind to various biomolecules, making it useful for probing biological pathways and mechanisms.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. Its complex structure suggests that it may interact with specific molecular targets, leading to the development of new drugs or treatments.

Industry

In industrial applications, this compound may be used in the development of new materials or as a catalyst in chemical processes. Its unique chemical properties make it a valuable component in various industrial applications.

Mechanism of Action

The mechanism of action of (S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate likely involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups enable it to form various types of interactions, including hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target molecules, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-1-(4-((2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholinothieno[3,2-d]pyrimidin-6-yl)methyl)piperazin-1-yl)-1-oxopropan-2-yl acetate: shares similarities with other compounds containing piperazine, morpholine, and pyrimidine rings.

    2-acetamidopyrimidine: A simpler analog that lacks the additional functional groups present in the target compound.

    4-morpholinothieno[3,2-d]pyrimidine: Another related compound with a similar core structure but different substituents.

Uniqueness

The uniqueness of this compound lies in its complex structure, which combines multiple functional groups and heterocyclic rings. This complexity allows for a wide range of chemical reactions and interactions, making it a versatile compound for various scientific applications.

Properties

Molecular Formula

C27H34N8O5S

Molecular Weight

582.7 g/mol

IUPAC Name

[(2S)-1-[4-[[2-(2-acetamidopyrimidin-5-yl)-7-methyl-4-morpholin-4-ylthieno[3,2-d]pyrimidin-6-yl]methyl]piperazin-1-yl]-1-oxopropan-2-yl] acetate

InChI

InChI=1S/C27H34N8O5S/c1-16-21(15-33-5-7-35(8-6-33)26(38)17(2)40-19(4)37)41-23-22(16)31-24(32-25(23)34-9-11-39-12-10-34)20-13-28-27(29-14-20)30-18(3)36/h13-14,17H,5-12,15H2,1-4H3,(H,28,29,30,36)/t17-/m0/s1

InChI Key

FTDGQNNMNHLPJW-KRWDZBQOSA-N

Isomeric SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)NC(=O)C)CN5CCN(CC5)C(=O)[C@H](C)OC(=O)C

Canonical SMILES

CC1=C(SC2=C1N=C(N=C2N3CCOCC3)C4=CN=C(N=C4)NC(=O)C)CN5CCN(CC5)C(=O)C(C)OC(=O)C

Origin of Product

United States

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